2-(benzylsulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
2-(benzylsulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzylsulfonyl group, an oxadiazole ring, and a methoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-(benzylsulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the benzylsulfonyl and methoxyphenyl groups. Common synthetic routes may include:
Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Introduction of the benzylsulfonyl group: This step often involves sulfonylation reactions using benzylsulfonyl chloride in the presence of a base.
Attachment of the methoxyphenyl group: This can be done through nucleophilic substitution reactions using methoxyphenyl derivatives.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-(benzylsulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(benzylsulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylsulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzylsulfonyl group can act as a reactive site for various biochemical interactions, while the oxadiazole ring and methoxyphenyl group contribute to the compound’s stability and reactivity. These interactions can lead to the modulation of specific biological pathways, making the compound useful in various research applications.
Comparison with Similar Compounds
2-(benzylsulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide can be compared with other similar compounds, such as:
2-(benzylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide: This compound lacks the methoxy group, which can affect its reactivity and applications.
2-(benzylsulfonyl)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide: The presence of a chlorine atom instead of a methoxy group can lead to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
2-benzylsulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-25-15-10-6-5-9-14(15)17-20-21-18(26-17)19-16(22)12-27(23,24)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKHAAWSMNFUIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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